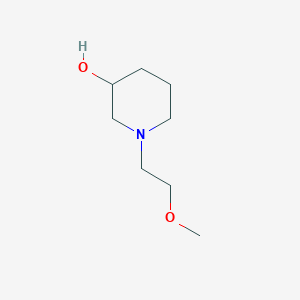

1-(2-Methoxyethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLSYUDDYUGXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Procedure for N-alkylation of 3-hydroxypiperidine with 2-methoxyethyl bromide

[1]

Abstract

This application note details a robust, scalable protocol for the N-alkylation of 3-hydroxypiperidine with 2-methoxyethyl bromide . The synthesis of N-substituted 3-hydroxypiperidines is a critical transformation in medicinal chemistry, serving as a core scaffold for various kinase inhibitors and sigma receptor ligands. This guide addresses the primary synthetic challenge: achieving high regioselectivity (N- vs. O-alkylation) while preventing over-alkylation (quaternization). We utilize a Finkelstein-modified

Mechanistic Insight & Reaction Design

The Challenge: Regioselectivity

3-Hydroxypiperidine contains two nucleophilic sites:

-

Secondary Amine (

): -

Secondary Alcohol (

):

Under neutral or weakly basic conditions, the neutral amine is significantly more nucleophilic than the neutral alcohol. However, strong bases (e.g.,

The Finkelstein Modification

2-Methoxyethyl bromide is a moderately reactive electrophile. To accelerate the reaction and lower the thermal requirement (reducing degradation), we introduce a catalytic amount of Potassium Iodide (

-

Mechanism:

displaces -

Benefit: The C-I bond is weaker than the C-Br bond, facilitating a faster

attack by the piperidine nitrogen.

Reaction Pathway Diagram

Figure 1: Catalytic cycle and reaction pathway emphasizing the in situ activation of the alkyl halide.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| 3-Hydroxypiperidine (HCl salt) | 137.61 | 1.0 | Nucleophile | 6859-99-0 |

| 2-Methoxyethyl bromide | 138.99 | 1.2 | Electrophile | 6482-24-2 |

| Potassium Carbonate ( | 138.21 | 3.0 | Base | 584-08-7 |

| Potassium Iodide ( | 166.00 | 0.1 | Catalyst | 7681-11-0 |

| Acetonitrile ( | - | Solvent | Solvent | 75-05-8 |

> Note on Starting Material: 3-Hydroxypiperidine is often supplied as the Hydrochloride salt. The 3.0 equivalents of base account for neutralizing the HCl (1.0 eq) and scavenging the HBr produced during alkylation (1.0 eq), with a buffer excess.

Step-by-Step Methodology

Step 1: Preparation of the Free Base (In Situ)

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3-Hydroxypiperidine HCl (10.0 mmol) and Acetonitrile (anhydrous, 50 mL).

-

Add Potassium Carbonate (30.0 mmol, finely ground).

-

Stir at room temperature for 30 minutes.

-

Observation: The mixture will appear as a white suspension. This step liberates the free amine.[2]

-

Step 2: Addition of Electrophile & Catalyst

-

Add Potassium Iodide (1.0 mmol, 0.1 eq).

-

Add 2-Methoxyethyl bromide (12.0 mmol, 1.2 eq) via syringe.

-

Tip: If the bromide is old/yellow, pass it through a small plug of basic alumina to remove HBr traces before use.

-

Step 3: Reaction

-

Heat the reaction mixture to 60°C (oil bath temperature).

-

Monitor by TLC (System: 10% MeOH in DCM with 1%

) or LCMS.-

Target Time: 12–16 hours.

-

Endpoint: Disappearance of 3-hydroxypiperidine peak (

). Product mass:

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (

). Wash the cake with cold MeCN (2 x 10 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to obtain a crude oil.

-

Extraction (Optional but Recommended for Purity):

-

Dissolve crude oil in DCM (50 mL).

-

Wash with saturated

(20 mL) followed by Brine (20 mL). -

Dry organic layer over

, filter, and concentrate.[3]

-

Step 5: Purification

-

The crude product is often pure enough (>90%) for subsequent steps.

-

If higher purity is required: Flash Column Chromatography .

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (95:5

90:10).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Parameters

Regioselectivity Issues (O-Alkylation)

-

Symptom: Appearance of a less polar spot on TLC or a byproduct with identical mass but different retention time.

-

Cause: Reaction temperature too high (>80°C) or base too strong.

-

Solution: Strictly maintain temperature at 60°C. Ensure

is used, not

Over-Alkylation (Quaternization)

-

Symptom: Formation of a highly polar, water-soluble byproduct (quaternary ammonium salt).

-

Cause: Large excess of alkyl halide.

-

Solution: Do not exceed 1.2 equivalents of 2-methoxyethyl bromide. Add the alkyl halide dropwise.

Low Yield[3]

-

Cause: Incomplete conversion of the alkyl bromide (poor leaving group).

-

Solution: Ensure KI is added. The Finkelstein exchange is crucial for reasonable kinetics at mild temperatures. Verify the quality of the Acetonitrile (must be anhydrous to prevent hydrolysis of the bromide).

References

-

Finkelstein Reaction Mechanism

-

Piperidine Alkylation Protocols (Patent Literature)

-

3-Hydroxypiperidine Properties & Handling

- General N-Alkylation Methodology: Source: BenchChem Application Notes. Context: Optimization of reaction conditions for N-alkylation of secondary amines (Solvent effects and base selection).

Sources

- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 7. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for removing unreacted 2-methoxyethyl halides

Welcome to the Technical Support Center for the purification of unreacted 2-methoxyethyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of residual 2-methoxyethyl chloride and 2-methoxyethyl bromide from reaction mixtures. This document provides a selection of robust purification strategies, detailed experimental protocols, and answers to frequently encountered challenges.

I. Understanding the Challenge: Properties of 2-Methoxyethyl Halides

Effective purification begins with a thorough understanding of the physical and chemical properties of the impurities you aim to remove. 2-Methoxyethyl halides are relatively polar molecules, a characteristic that dictates their behavior in various separation techniques.

Table 1: Physicochemical Properties of 2-Methoxyethyl Halides

| Property | 2-Methoxyethyl Chloride | 2-Methoxyethyl Bromide |

| CAS Number | 627-42-9 | 6482-24-2 |

| Molecular Weight | 94.54 g/mol | 138.99 g/mol |

| Boiling Point | 89-90 °C[1] | 114 °C |

| Density | 1.035 g/mL at 25 °C[1] | ~1.46 g/cm³ |

| Water Solubility | 60 g/L at 20 °C[1] | Soluble |

| Appearance | Clear, colorless to slightly yellow liquid[1] | Colorless to light yellow clear liquid |

The moderate boiling points and appreciable water solubility of these halides present unique challenges in their separation from desired products, which may have similar properties.

II. Purification Method Selection Guide

The choice of purification method is contingent upon the properties of the desired product, the reaction solvent, and the scale of the experiment. The following flowchart provides a general decision-making framework.

Caption: Decision tree for selecting a primary purification method.

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

A. Fractional Distillation

FAQ 1: My fractional distillation is not giving a clean separation between the 2-methoxyethyl halide and my product. What can I do?

Answer: Poor separation during fractional distillation is often due to an insufficient number of theoretical plates in the column or an incorrect reflux ratio.

-

Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for vapor-liquid equilibria, leading to better separation.

-

Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally improves separation but increases the distillation time. Experiment with different reflux ratios to find the optimal balance.

-

Consider Vacuum Distillation: If your product is high-boiling or thermally sensitive, performing the distillation under reduced pressure will lower the boiling points of all components, potentially improving the separation efficiency and preventing product decomposition.[2][3]

Troubleshooting Table: Fractional Distillation

| Issue | Possible Cause | Suggested Solution |

| Bumping/Uneven Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure even heating with a heating mantle. |

| Flooding of the Column | Excessive heating rate causing too much vapor to enter the column at once. | Reduce the heating rate to the distillation flask.[4] |

| Product Decomposing | Distillation temperature is too high. | Switch to vacuum distillation to lower the boiling points.[3] Ensure the heating mantle temperature is not excessively high. |

| No Condensate | Insufficient heating or a leak in the system. | Check for leaks in all joints. Ensure the heating mantle is set to an appropriate temperature. |

B. Liquid-Liquid Extraction

FAQ 2: I'm performing a liquid-liquid extraction to remove the 2-methoxyethyl halide, but an emulsion is forming at the interface. How can I break it?

Answer: Emulsion formation is a common problem, especially when dealing with complex reaction mixtures.[5][6]

-

Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction without creating a stable emulsion.[6]

-

"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

-

Filtration: For stubborn emulsions, passing the mixture through a pad of Celite or glass wool can sometimes break the emulsion.

-

Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

FAQ 3: Which organic solvent should I choose for the extraction?

Answer: The choice of solvent is critical and depends on the polarity of your desired product. Since 2-methoxyethyl halides are polar, you want a solvent system where the halide and your product have different affinities.

-

For Nonpolar to Moderately Polar Products: Use a nonpolar organic solvent like hexane, heptane, or toluene. The polar 2-methoxyethyl halide will preferentially partition into the aqueous phase, while your less polar product will remain in the organic phase.[7]

-

For Polar Products: This is more challenging. You may need to use a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane.[7] In this case, you might consider a multi-step extraction or an alternative purification method.

Troubleshooting Table: Liquid-Liquid Extraction

| Issue | Possible Cause | Suggested Solution |

| Poor Separation of Layers | The densities of the two phases are too similar. The solvents are partially miscible. | Add a small amount of a denser, immiscible solvent (e.g., carbon tetrachloride, use with caution) to the organic layer. Or add brine to the aqueous layer. |

| Product Lost in Aqueous Layer | The organic solvent is too polar, or the product has some water solubility. | Use a less polar organic solvent. Perform multiple extractions with smaller volumes of the organic solvent. Wash the combined organic layers with brine to "back-extract" any dissolved product. |

| Difficulty Identifying Layers | The layers are colorless and the interface is not clear. | Add a small amount of a water-soluble dye (that is insoluble in the organic phase) to identify the aqueous layer. Alternatively, add a few drops of water and observe which layer it joins. |

C. Column Chromatography

FAQ 4: My product and the 2-methoxyethyl halide are co-eluting during column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the components of your mixture have similar affinities for the stationary and mobile phases.

-

Optimize the Solvent System: The key is to find a solvent system (eluent) that provides a good separation of your product and the halide on a Thin Layer Chromatography (TLC) plate first. Aim for a difference in Rf values of at least 0.2.[8]

-

If your product is less polar than the halide, start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[9][10]

-

If your product is more polar, you may need to use a more polar solvent system, such as methanol in dichloromethane.[9][11]

-

-

Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This will elute the less polar components first, followed by the more polar ones, often providing better separation.[9]

-

Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. For example, if you are using silica gel (which is acidic), you could try alumina (which is available in neutral, acidic, or basic forms) or a reverse-phase silica gel (e.g., C18).[12][13]

Caption: General workflow for flash column chromatography.

D. Chemical Scavengers

FAQ 5: After other purification methods, I still have trace amounts of 2-methoxyethyl halide. Can I use a chemical scavenger to remove it?

Answer: Yes, chemical scavengers are an excellent option for removing trace amounts of reactive impurities like alkyl halides. They are typically solid-supported reagents that react with the impurity, allowing for its removal by simple filtration.[13]

-

Thiol-Based Scavengers: Resins functionalized with thiol groups (e.g., ISOLUTE® Si-Thiol) are effective at scavenging electrophiles like alkyl halides.[14]

-

Amine-Based Scavengers: Resins with primary or secondary amine functionalities can also be used, as they will undergo nucleophilic substitution with the alkyl halide.[15] Macroporous scavenger resins are often preferred due to their high surface area and reactivity.[16][17][18]

Troubleshooting Table: Chemical Scavengers

| Issue | Possible Cause | Suggested Solution |

| Incomplete Scavenging | Insufficient amount of scavenger resin. Insufficient reaction time or temperature. | Increase the equivalents of the scavenger resin (typically 3-5 equivalents). Increase the reaction time or gently heat the mixture (check for product stability at higher temperatures). |

| Product Adsorbed onto Resin | The product has a functional group that can also react with or bind to the scavenger resin. | Choose a scavenger with a more specific reactivity towards alkyl halides. Perform a small-scale test to check for product loss before committing the entire batch. |

IV. Detailed Experimental Protocols

A. Protocol for Fractional Distillation

This protocol is a general guideline and should be adapted based on the specific properties of your product.

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

-

Sample Preparation: Place the crude reaction mixture in the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Distillation:

-

Begin heating the flask gently with a heating mantle.

-

As the mixture begins to boil, a vapor ring will rise up the fractionating column.

-

Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

-

Monitor the temperature at the top of the column. The temperature should hold steady during the distillation of a pure component.

-

Collect the fraction corresponding to the boiling point of the 2-methoxyethyl halide (89-90 °C for the chloride, 114 °C for the bromide) in a separate receiving flask.

-

Once the halide has been removed, the temperature may drop slightly before rising to the boiling point of your product. Change the receiving flask to collect the purified product.

-

B. Protocol for Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but has limited miscibility with water (e.g., diethyl ether, ethyl acetate, or hexane).[19]

-

Transfer: Transfer the organic solution to a separatory funnel.

-

Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

-

Repeat: Repeat the aqueous wash two more times to ensure complete removal of the water-soluble 2-methoxyethyl halide.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual dissolved water.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.[20]

C. Protocol for Flash Column Chromatography

-

TLC Analysis: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[21]

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[14]

-

Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[14]

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the elution.

-

Collect fractions in test tubes or vials.

-

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Safety and Disposal

Handling: 2-Methoxyethyl halides are flammable and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][22] They can also cause eye and skin irritation.[5][22] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5][23]

Storage: Store 2-methoxyethyl halides in a cool, dry, and well-ventilated area away from sources of ignition.[5][23] Keep containers tightly closed.

Disposal: Dispose of waste containing 2-methoxyethyl halides as hazardous chemical waste in accordance with local, state, and federal regulations.[24][25] Do not pour down the drain. Collect in a properly labeled, sealed container for pickup by your institution's environmental health and safety department.[6][25][26]

VI. References

-

How to dispose of 2-ME (BME) waste? (2022, August 28). Reddit. Retrieved February 13, 2026, from [Link]

-

Purification of waste water with crown ETHERS anchor on a solid support. (n.d.). Water Research Commission. Retrieved February 13, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved February 13, 2026, from [Link]

-

Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

-

Purification of ethers. (n.d.). Google Patents. Retrieved February 13, 2026, from

-

SOP: FLASH CHROMATOGRAPHY. (n.d.). UCT Science. Retrieved February 13, 2026, from [Link]

-

Experimental and Simulation Studies for Purification and Etherification of Glycerol from the Biodiesel Industry. (2023, November 3). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

-

Can anyone suggest a better workup procedure in compound purification for organic synthesis? (2015, August 29). ResearchGate. Retrieved February 13, 2026, from [Link]

-

How to isolate impurities from a reaction product. (2023, January 26). Biotage. Retrieved February 13, 2026, from [Link]

-

How does the Rf value change when changing the eluent composition? (2016, May 28). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

-

Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Retrieved February 13, 2026, from [Link]

-

Purification of ethers. (n.d.). Google Patents. Retrieved February 13, 2026, from

-

Solvent Extraction Techniques. (n.d.). Organomation. Retrieved February 13, 2026, from [Link]

-

How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved February 13, 2026, from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 13, 2026, from [Link]

-

Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (2024). Journal of Chromatography & Separation Techniques. Retrieved February 13, 2026, from [Link]

-

How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). REACH Devices. Retrieved February 13, 2026, from [Link]

-

(230 mL). A flame-dried 125-mL pressure-equalizing addition funnel containing a solution of. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

Industrial Case Studies. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Metal scavengers for organic purification. (n.d.). Biotage. Retrieved February 13, 2026, from [Link]

-

Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025, December 8). K-Jhil. Retrieved February 13, 2026, from [Link]

-

Why does a solvent system with an RF of 0.3 give the cleanest separation? (2025, April 10). Reddit. Retrieved February 13, 2026, from [Link]

-

Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (2018, April 1). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved February 13, 2026, from [Link]

-

Process for removing polar impurities from hydrocarbons and mixtures of ... (n.d.). Google Patents. Retrieved February 13, 2026, from

-

ketene di(2-methoxyethyl) acetal. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

If the developing solvent is changed, would the Rf be the same? (2021, May 25). Quora. Retrieved February 13, 2026, from [Link]

-

RF Values[MarZ Chemistry]. (n.d.). Chromatography. Retrieved February 13, 2026, from

-

NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

Improved Prediction of Reaction Kinetics for Amine - Absorbent-based Carbon Capture using Reactive Site-based. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

-

Reaction kinetics of CO2 absorption into reactive amine solutions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. (2025, January 17). MDPI. Retrieved February 13, 2026, from [Link]

-

Combichem scavenging. (n.d.). Scavenging. Retrieved February 13, 2026, from [Link]

-

Adsorption/Desorption on Macroporous Resins of Okicamelliaside in the Extract of Camellia nitidissima Chi Leaves. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. US3492358A - Purification of ethers - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics and mechanism of the reaction between carbon dioxide and amines in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. reddit.com [reddit.com]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sorbtech.com [sorbtech.com]

- 10. Chromatography [chem.rochester.edu]

- 11. Purification [chem.rochester.edu]

- 12. US3450608A - Purification of ethers - Google Patents [patents.google.com]

- 13. biotage.com [biotage.com]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. Combichem scavenging [pubsapp.acs.org]

- 16. biotage.com [biotage.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. reddit.com [reddit.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. combi-blocks.com [combi-blocks.com]

- 24. orf.od.nih.gov [orf.od.nih.gov]

- 25. web.mit.edu [web.mit.edu]

- 26. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]

Technical Support Center: Crystallization of 1-(2-Methoxyethyl)piperidin-3-ol

Status: Operational Ticket ID: CRY-PIP-03-OH Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Oiling Out, Salt Selection, and Polymorphism

Introduction: The "Sticky" Nature of Your Molecule

Welcome to the technical support center. If you are working with 1-(2-Methoxyethyl)piperidin-3-ol , you are likely struggling with a material that refuses to solidify, forming a viscous oil or a "gum" at the bottom of your flask.

Why is this happening? This molecule possesses a "perfect storm" of structural features that inhibit easy crystallization:

-

Conformational Flexibility: The 2-methoxyethyl tail (ether linkage) adds significant rotational degrees of freedom, increasing the entropy of the liquid phase and making lattice packing energetically costly.

-

Hydrogen Bonding Mismatch: The C3-hydroxyl group is a donor/acceptor, while the ether oxygen and piperidine nitrogen are acceptors. This often leads to internal hydrogen bonding or non-specific aggregation (oligomers) rather than an ordered crystal lattice.

-

Low Melting Point: The free base is likely a low-melting solid or viscous liquid at room temperature.

The following guides are designed to troubleshoot these specific behaviors.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Issue: "I cool my solution, but instead of crystals, I get a milky emulsion that settles into a separate oil layer."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is narrow, and the solution enters a region where the "oiled" phase is thermodynamically more stable than the supersaturated solution, but kinetically faster to form than the crystal.

The Recovery Protocol

Do not simply cool the oil further; this will only make it more viscous (glass transition). You must redissolve and control the supersaturation trajectory.[1][2]

Step-by-Step Recovery:

-

Re-heat: Heat the mixture until the oil phase completely redissolves into a clear homogeneous solution.

-

Solvent Modification: If you are using a single solvent (e.g., Toluene or EtOAc), add a polar co-solvent (e.g., 5-10% IPA) to increase solubility and break molecular aggregates.

-

Seeding at Cloud Point: Cool slowly until the first sign of turbidity (cloud point). Immediately add seed crystals (0.5 - 1.0 wt%).

-

Note: If you lack seeds, scratch the glass surface vigorously to induce nucleation before the oil phase separates.

-

-

Isothermal Hold: Hold the temperature constant at the cloud point for 1-2 hours. Allow the seeds to grow. Do not cool until a visible suspension exists.

Visualization: Oiling Out Recovery Workflow

Caption: Logical workflow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Salt Formation Strategy

Issue: "The free base is a persistent oil. I cannot isolate a solid."

Diagnosis: The free base of 1-(2-Methoxyethyl)piperidin-3-ol has a low lattice energy. The standard industrial solution for amino-alcohols is to synthesize a salt form. The ionic interactions will drastically elevate the melting point (often by >100°C).

Acid Selection Matrix (pKa Matching)

The piperidine nitrogen is basic (estimated pKa ~9.0 - 10.0). To ensure stable salt formation, use the ΔpKa > 2 rule .

| Acid Candidate | pKa (approx) | Suitability | Expected Outcome |

| Hydrochloric Acid (HCl) | -6.0 | High | Hygroscopic solid. Good for solubility, but may be deliquescent due to the ether chain. |

| Oxalic Acid | 1.25 | Excellent | Often forms high-melting, non-hygroscopic crystals. Best first choice for isolation. |

| Fumaric Acid | 3.03 | Good | Good for pharmaceutically acceptable salts. Likely to form a 2:1 (Base:Acid) or 1:1 salt. |

| L-Tartaric Acid | 2.98 | Specialized | Required for Chiral Resolution. Use if you need to enrich one enantiomer. |

| Acetic Acid | 4.76 | Poor | ΔpKa is marginal. Likely to result in an oil or unstable salt. |

Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve 10g of free base oil in 50 mL Acetone or IPA (dry).

-

Acid Addition: Dissolve 1.05 equivalents of Oxalic Acid dihydrate in minimal hot acetone/methanol.

-

Mixing: Add acid solution dropwise to the base solution at 50°C.

-

Nucleation: If oiling occurs, reheat and add seed crystals (if available) or sonicate.

-

Isolation: Cool to 0°C. Filter and wash with cold acetone.

Visualization: Salt Screening Decision Tree

Caption: Decision matrix for selecting the counter-ion based on the downstream application of the intermediate.

Module 3: Frequently Asked Questions (FAQs)

Q1: My material is hygroscopic and turns to goo on the funnel. How do I handle this?

-

A: The methoxyethyl side chain combined with the amine/alcohol functionality makes the molecule "thirsty."

-

Fix: Switch to a non-hygroscopic salt (Oxalate or Fumarate).

-

Fix: Perform filtration under a nitrogen blanket or use a sintered glass funnel with a rubber dam to minimize air exposure. Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

-

Q2: Can I purify the free base by distillation instead?

-

A: Yes, but be cautious. Piperidine alcohols have high boiling points. You will likely need high vacuum (< 1 mbar) and temperatures >120°C.

-

Risk: At high temperatures, the alcohol can dehydrate or the ether can cleave. Crystallization (via salt formation) is generally gentler and more scalable.

-

Q3: I see two melting points in my DSC. Is this polymorphism?

-

A: It is possible, but for this specific molecule, it is more likely solvate formation or diastereomeric impurities (if you are working with a chiral mixture).

-

Test: Run TGA (Thermogravimetric Analysis). If you see weight loss corresponding to the first endotherm, it is a solvate. If the mass is constant, it is a true polymorph.

-

References

- Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Standard text for solubility and MSZW principles).

-

Mettler Toledo. Oiling Out in Crystallization. (Authoritative guide on LLPS mechanisms).

-

BenchChem. Troubleshooting Oiling Out of Amino Alcohols. (General protocols for amine crystallization).

- Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for salt screening workflows).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(2-Methoxyethyl)piperidin-3-ol before handling.

Sources

Technical Support Center: Stability Profile & Handling of 1-(2-Methoxyethyl)piperidin-3-ol

[1][2]

Executive Summary & Quick Status

1-(2-Methoxyethyl)piperidin-3-ol (CAS: 133282-82-5) acts as a bifunctional building block containing a tertiary amine, a secondary alcohol, and an ether linkage.[1] Its stability is heavily dictated by the pH of the environment, which toggles the molecule between its free base and ammonium salt forms.[2][1]

Stability Snapshot

| Parameter | Acidic Media (pH < 4) | Basic Media (pH > 10) |

| Dominant Species | Ammonium Salt (Protonated at N1) | Free Base (Neutral Amine) |

| Chemical Stability | High (at RT).[2] Resistant to oxidation.[2][1] | Moderate . Susceptible to N-oxidation over time.[2][1] |

| Solubility (Water) | Excellent .[2][1][3] Highly soluble.[2][1][3] | Good . Soluble, but extractable into organic solvents.[2][1] |

| Critical Risk | Ether Cleavage (Strong acids + Heat).[2][1] | Air Oxidation (Long-term storage).[2][1] |

| Storage Rec. | Store as HCl salt if possible. | Store under Argon/Nitrogen at 2–8°C. |

Technical Deep Dive: Acidic Media

The Mechanism: Protonation & Stabilization

In acidic environments (e.g., 0.1 M HCl, 10% H₂SO₄), the piperidine nitrogen (approximate pKa 9.0–10.[2][1]0) accepts a proton.[2][1] This conversion to the ammonium cation (

-

Protection against Oxidation: The lone pair on the nitrogen is sequestered in the N-H bond, rendering it unreactive toward atmospheric oxygen or peroxides.[2][1]

-

Solubility Enhancement: The ionic character drastically increases aqueous solubility, making acidic buffers ideal for stock solutions used in biological assays.[2][1]

Troubleshooting Acidic Instability

While generally stable, specific "red flag" conditions can degrade the molecule.[2][1]

Issue 1: Ether Cleavage (Demethylation)

Symptom: Loss of the methoxy group; appearance of 1-(2-hydroxyethyl)piperidin-3-ol.[1] Cause: Exposure to strong Lewis acids (e.g., BBr₃) or concentrated hydrohalic acids (HI, HBr) at elevated temperatures.[2][1] The ether oxygen protonates, making the methyl group susceptible to nucleophilic attack.[2][1] Prevention:

Issue 2: Dehydration (Elimination)

Symptom: Formation of tetrahydropyridine species (alkene formation).[1] Cause: The secondary alcohol at C3 can undergo acid-catalyzed dehydration, though this is kinetically slow compared to benzylic alcohols.[2][1] Prevention: Avoid heating in sulfuric or phosphoric acid.[2][1]

Technical Deep Dive: Basic Media

The Mechanism: Free Base Behavior

In basic media (pH > 10, e.g., NaOH, Na₂CO₃), the molecule exists as the free amine.[2][1] While this form is necessary for nucleophilic reactions (e.g., alkylation, acylation), it introduces storage risks.[2][1]

Issue 1: Oxidative Degradation (N-Oxides)

Symptom: Sample turns yellow/brown; LCMS shows mass peak [M+16].[2][1] Cause: The free nitrogen lone pair reacts with atmospheric oxygen or trace peroxides in solvents to form the N-oxide.[2][1] Prevention:

-

Antioxidants: Use BHT-stabilized solvents if compatible with downstream chemistry.[2][1]

-

Inert Atmosphere: Always store the free base under Nitrogen or Argon.[2][1]

Issue 2: Extraction Difficulties

Symptom: Low recovery during liquid-liquid extraction. Cause: The presence of the hydroxyl group and the ether oxygen renders the molecule relatively hydrophilic, even as a free base.[2][1] It may partition poorly into non-polar solvents like Hexane or Ether.[2][1] Solution:

Visualizing Stability & Degradation

The following diagram illustrates the species transformation across pH levels and the specific degradation pathways to avoid.

Figure 1: pH-dependent speciation and conditional degradation pathways for 1-(2-Methoxyethyl)piperidin-3-ol.

Experimental Protocols

Protocol A: Stability Verification Assay (HPLC)

Use this protocol to verify the integrity of your material after storage or exposure to stress conditions.[2][1]

Reagents:

Procedure:

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:MeCN.

-

Gradient:

-

Detection: UV at 210 nm (low absorbance expected) or ELSD/CAD (preferred for non-chromophoric amines).

-

Acceptance Criteria: Main peak purity > 95%. Impurities at Relative Retention Time (RRT) ~0.8 often indicate N-oxides (more polar).[2][1]

Protocol B: Safe Salt Formation (Storage Stabilization)

If you possess the free base (oil/gum) and wish to stabilize it for long-term storage:[1]

-

Dissolution: Dissolve 1.0 g of Free Base in 5 mL of dry Ethanol or Diethyl Ether.

-

Acidification: Dropwise add 1.1 equivalents of HCl (4M in Dioxane) or Ethanolic HCl at 0°C.

-

Precipitation: The salt may precipitate immediately.[2][1] If not, add cold Diethyl Ether or Hexane until cloudy.[1]

-

Isolation: Filter the solid under Nitrogen.

-

Drying: Dry in a vacuum desiccator over P₂O₅ to remove trace water/acid.[2][1]

Frequently Asked Questions (FAQ)

Q1: My compound is an oil. Is this normal? A: Yes. The free base of 1-(2-Methoxyethyl)piperidin-3-ol is typically a viscous, colorless to pale yellow oil.[2][1] If it is a solid, it is likely a salt form (HCl, oxalate, etc.).[2][1]

Q2: Can I use DMSO to store stock solutions? A: Yes, but be cautious. DMSO is hygroscopic and can contain trace oxidants.[2][1] For the free base, we recommend storing stocks in anhydrous Ethanol or Methanol at -20°C. For the salt form, DMSO or Water is acceptable.[2][1]

Q3: Is the methoxy group stable to biological metabolism (Microsomes)? A: The methoxyethyl group can be subject to O-demethylation by cytochrome P450 enzymes (metabolic instability).[2][1] For in vitro chemical stability (buffers), it is stable.[2][1] For in vivo use, expect metabolic clearance at this site.

References

-

PubChem. (n.d.).[2][1] Compound Summary: 1-(2-methoxyethyl)piperidin-3-ol.[2][1][4] National Library of Medicine.[1] Retrieved February 13, 2026, from [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry (2nd ed., pp. 405-407).[2][1] Oxford University Press.[1] (Authoritative grounding on amine oxidation and ether cleavage mechanisms).

-

Loba Chemie. (2019). Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine. Retrieved February 13, 2026, from [Link][1]

Removing palladium catalysts after coupling reactions involving this compound

Current Status: Operational Topic: Post-Coupling Palladium Removal Strategies Ticket ID: PD-CAT-REM-001

Executive Summary & Regulatory Context

Welcome to the Palladium Removal Support Module. As drug development pipelines accelerate, the efficient removal of Platinum Group Metals (PGMs) is critical. Under ICH Q3D Elemental Impurities guidelines , Palladium (Pd) is a Class 2B impurity.[1][2]

The Compliance Threshold: For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day .[3] For a standard daily dose of 10 g, this equates to a concentration limit of 10 ppm [1].[3]

The Challenge: Palladium catalysts often degrade into two distinct forms during coupling reactions (Suzuki, Heck, Buchwald-Hartwig):

-

Homogeneous Pd(II): Soluble species coordinated to ligands (phosphines, amines).

-

Heterogeneous Pd(0): Colloidal "palladium black" nanoparticles.

Standard extraction (water/brine) is rarely sufficient. This guide provides field-proven protocols to reduce Pd levels from >1000 ppm to <10 ppm.

Decision Matrix: Selecting Your Removal Strategy

Before initiating a protocol, analyze your crude mixture. Use the logic flow below to select the optimal method.

Figure 1: Decision logic for selecting a palladium removal workflow based on API solubility and physical state of the catalyst.

Module A: Solid-Supported Scavengers (The Gold Standard)

Functionalized silica or resin scavengers are the most reliable method for R&D and early process development. They rely on chemisorption, where a ligand (Thiol, Thiourea, etc.) anchored to a bead binds the metal [2].

Scavenger Selection Guide

| Functional Group | Best For... | Pd Species Affinity | Compatibility Notes |

| Thiol (-SH) | General purpose, high efficiency. | Pd(II) & Pd(0) | Can scavenge electrophiles; avoid if API has alkyl halides. |

| Thiourea | Highly selective for Pd. | Pd(II) | Slower kinetics than thiols but less reactive toward API. |

| TMT (Trimercaptotriazine) | High metal loading, robust. | Pd(II) & Pd(0) | Excellent thermal stability; industry favorite for scale-up. |

| Diamine | Pd removal in basic conditions. | Pd(II) | Weaker binding than sulfur-based scavengers. |

Protocol: Batch Mode Scavenging

Use this for <100g scale.

-

Preparation: Dissolve the crude product in a compatible solvent (THF, EtOAc, MeOH, or DCM) at a concentration of 5–10 mL/g.

-

Loading: Add 4 equivalents of the scavenger (relative to the initial Pd catalyst loading, not the product).

-

Tip: If the initial Pd % is unknown, use 10% w/w of scavenger relative to the crude mass.

-

-

Incubation: Stir gently at 40–50°C for 4 hours .

-

Note: Room temperature works but often requires 12–16 hours. Heat accelerates the ligand exchange.

-

-

Filtration: Filter the suspension through a 0.45 µm pad (or sintered glass) to remove the silica beads.

-

Wash: Rinse the filter cake with clean solvent to recover entrained product.

-

Analysis: Concentrate the filtrate and test a small aliquot via ICP-MS.

Module B: Aqueous Chelation (The Scalable Solution)

For kilogram-scale processes where silica scavengers are cost-prohibitive, washing the organic phase with a water-soluble chelator is effective. N-Acetyl Cysteine (NAC) and L-Cysteine are preferred over EDTA due to better environmental profiles [3].

Protocol: L-Cysteine Wash

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate, Toluene, or DCM).

-

Chelator Prep: Prepare a 5–10% w/w aqueous solution of L-Cysteine .

-

Critical Step: Adjust the pH of this aqueous solution to pH 6–7 using NaOH. If the solution is too acidic, the thiol is less nucleophilic; if too basic, the cysteine may oxidize to cystine (inactive).

-

-

Contact: Add the aqueous cysteine solution to the organic phase.

-

Agitation: Stir vigorously for 1–2 hours at 50°C. The Pd-Cysteine complex is water-soluble and will migrate to the aqueous phase.

-

Separation: Stop stirring, allow layers to separate, and discard the aqueous (bottom) layer.

-

Polishing: Repeat with a standard brine wash to remove residual cysteine.

Troubleshooting & FAQs

Q1: The product is still colored (grey/black) after scavenging.

Diagnosis: You likely have Colloidal Pd(0) (nanoparticles) rather than soluble Pd(II). Scavengers are designed to bind soluble ions. Fix:

-

Dissolve product.[4]

-

Add Activated Charcoal (10-20 wt%) and stir for 1 hour.

-

Filter through a tight pad of Celite or diatomaceous earth.

-

Then apply the Thiol/TMT scavenger if ICP-MS still shows high levels.

Q2: My API is getting trapped on the scavenger.

Diagnosis: Non-specific binding. This occurs if your API contains basic amines (binding to silanols) or is poorly soluble. Fix:

-

Switch Support: Use a polymeric resin (e.g., polystyrene backbone) instead of silica.

-

Add Modifier: Add 1-5% Triethylamine (TEA) to the solvent to block non-specific silanol interactions.

Q3: The scavenger isn't working in DCM.

Diagnosis: Solvent mismatch. While DCM dissolves many APIs, it can sometimes inhibit the pore swelling of certain resin-based scavengers. Fix: Switch to THF or DMF if possible, or increase temperature to reflux (40°C for DCM).

Visualizing the Scavenging Mechanism

Understanding how the removal happens helps in troubleshooting.

Figure 2: Mechanism of action for solid-supported scavengers. The Pd species undergoes ligand exchange with the high-affinity thiol on the bead.

References

-

ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link

-

Garrett, C. E., & Prasad, K. (2004).[5][6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5][6][8] Link

-

Economidou, M., et al. (2023).[9] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.[9] Link[8]

-

SiliCycle Inc. (n.d.). Metal Scavenger Selection Guide.Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. labcorp.com [labcorp.com]

- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 4. sopachem.com [sopachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.